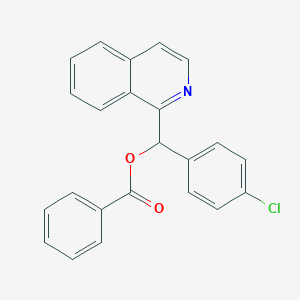
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate, also known as CIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CIB belongs to the class of benzyl isoquinoline alkaloids, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate is not fully understood. However, it has been suggested that (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate exerts its biological activities by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate can inhibit the proliferation of cancer cells and induce apoptosis. (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate in lab experiments is its diverse biological activities. (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate can potentially be used in the development of drugs for various diseases. However, one of the limitations of using (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate. One of the directions is to further investigate the mechanism of action of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate and its potential targets. Another direction is to optimize the synthesis of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate in animal models and clinical trials.
Conclusion
In conclusion, (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate is a chemical compound with diverse biological activities. It has been extensively studied for its potential therapeutic properties and has shown promising results in various in vitro and in vivo studies. Further research is needed to fully understand the mechanism of action of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate involves the reaction between 4-chlorobenzyl chloride, isoquinoline, and benzoyl chloride in the presence of a base catalyst. The reaction yields (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate as a white solid with a melting point of 131-133°C. The purity of (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial activities. (4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
54923-37-4 |
|---|---|
Produktname |
(4-Chlorophenyl)(isoquinolin-1-yl)methyl benzoate |
Molekularformel |
C23H16ClNO2 |
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate |
InChI |
InChI=1S/C23H16ClNO2/c24-19-12-10-17(11-13-19)22(27-23(26)18-7-2-1-3-8-18)21-20-9-5-4-6-16(20)14-15-25-21/h1-15,22H |
InChI-Schlüssel |
LECKNMNONXHEAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=C(C=C2)Cl)C3=NC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=C(C=C2)Cl)C3=NC=CC4=CC=CC=C43 |
Andere CAS-Nummern |
54923-37-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



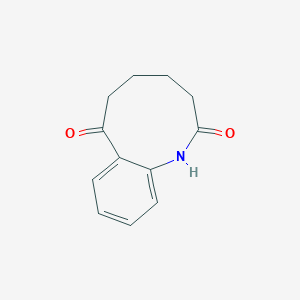

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

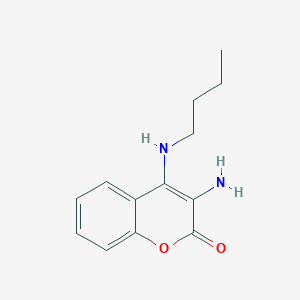
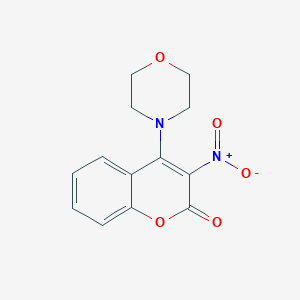
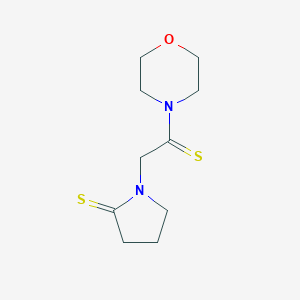
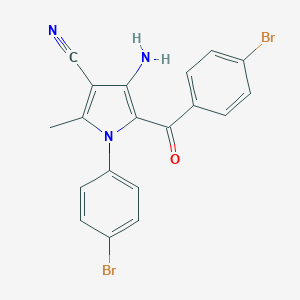
![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
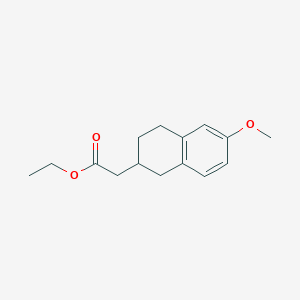
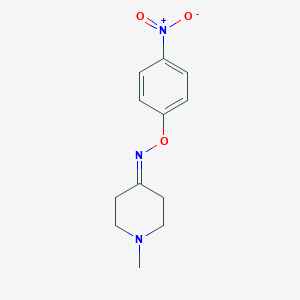
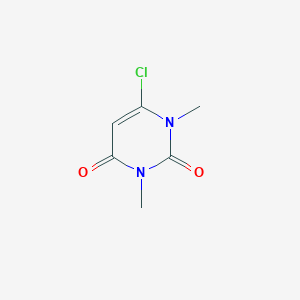
![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)